![molecular formula C9H8N2O2S B3022624 Methyl 2-amino-1,3-benzothiazole-6-carboxylate CAS No. 66947-92-0](/img/structure/B3022624.png)
Methyl 2-amino-1,3-benzothiazole-6-carboxylate
Overview
Description
“Methyl 2-amino-1,3-benzothiazole-6-carboxylate” is a chemical compound with the CAS Number: 66947-92-0 . It has a molecular weight of 208.24 and its molecular formula is C9H8N2O2S . It is a reactant in the preparation of azo-metal chelate dyes .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-1,3-benzothiazole-6-carboxylate” is 1S/C9H8N2O2S/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-amino-1,3-benzothiazole-6-carboxylate” is a solid at room temperature . It has a melting point of 244-246° C and a predicted boiling point of 378.4° C at 760 mmHg . Its density is predicted to be 1.4 g/cm3 .Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl 2-amino-1,3-benzothiazole-6-carboxylate serves as a valuable scaffold for designing bioactive molecules. Researchers have explored its derivatives for potential drug candidates. Some notable applications include:
- Antiviral Agents : Certain derivatives of this compound exhibit antiviral activity, making them promising candidates for combating viral infections .
- Antitumor Compounds : The imidazo[2,1-b]thiazole motif derived from benzothiazole has been proposed as a universal synthon for designing molecules with antitumor properties .
- Antidiabetic Agents : Benzothiazole derivatives have shown potential in managing diabetes .
Materials Science and Coatings
- Inert Coatings : Methyl 2-amino-1,3-benzothiazole-6-carboxylate derivatives are valuable components in matrices of inert coatings used in industry . These coatings provide protection against corrosion and wear.
Dye Dispersants
- Dispersing Dyes : Benzothiazole derivatives find application as dispersants for dyes in various industries . They enhance dye dispersion and stability.
Environmental Remediation
- Heavy Metal Adsorbents : Some derivatives of benzothiazole act as effective adsorbents for heavy metals in contaminated water . Their unique structure allows them to selectively bind to metal ions.
Analytical Chemistry
- Fluorescent Sensors : Benzothiazole-based compounds, including methyl 2-amino-1,3-benzothiazole-6-carboxylate, can serve as fluorescent sensors for detecting metal ions . Their fluorescence properties make them useful in analytical chemistry.
Organic Synthesis
Safety and Hazards
Future Directions
The future directions for “Methyl 2-amino-1,3-benzothiazole-6-carboxylate” and other benzothiazole derivatives are promising. Due to their wide range of biological activities, they are of interest in medicinal chemistry and pharmacology . Furthermore, the development of green synthesis methods for these compounds is a promising trend .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence pathways such as prostaglandin biosynthesis .
Result of Action
Related compounds have been shown to have anti-inflammatory and muscle relaxant activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 2-amino-1,3-benzothiazole-6-carboxylate . For instance, it is recommended to store the compound at 2-8°C .
properties
IUPAC Name |
methyl 2-amino-1,3-benzothiazole-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGZINUIRBDWED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356697 | |
Record name | methyl 2-amino-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66947-92-0 | |
Record name | methyl 2-amino-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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